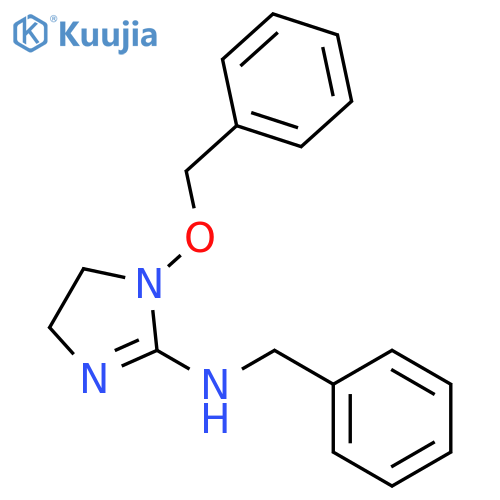Cas no 611180-32-6 (1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-)

611180-32-6 structure
商品名:1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-
1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 化学的及び物理的性質
名前と識別子
-
- 1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-
- CHEMBL317024
- N-benzyl-1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-amine
- EN300-7266760
- 611180-32-6
-
- インチ: InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)13-19-17-18-11-12-20(17)21-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
- InChIKey: YKZFBCQZQIKPPA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 281.152812238Da
- どういたいしつりょう: 281.152812238Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.9Ų
1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7266760-0.05g |
N-benzyl-1-(benzyloxy)-4,5-dihydro-1H-imidazol-2-amine |
611180-32-6 | 0.05g |
$2755.0 | 2023-05-31 |
1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)- 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
611180-32-6 (1H-IMIDAZOL-2-AMINE, 4,5-DIHYDRO-1-(PHENYLMETHOXY)-N-(PHENYLMETHYL)-) 関連製品
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
